molecular formula C16H17FO7 B3106492 (3S,4S,5R)-5-((Benzoyloxy)methyl)-4-fluorotetrahydrofuran-2,3-diyl diacetate CAS No. 159099-24-8

(3S,4S,5R)-5-((Benzoyloxy)methyl)-4-fluorotetrahydrofuran-2,3-diyl diacetate

Cat. No. B3106492
CAS RN: 159099-24-8
M. Wt: 340.3 g/mol
InChI Key: JMEMYKBTQDHFEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4S,5R)-5-((Benzoyloxy)methyl)-4-fluorotetrahydrofuran-2,3-diyl diacetate, hereinafter referred to as “4-Fluoro-THF-2,3-diacetate”, is an organic compound that has seen an increasing amount of scientific research due to its unique properties. This compound has been studied in both synthetic and biological contexts, and its use in scientific research has grown exponentially in recent years.

Scientific Research Applications

  • Synthesis of Chiral Building Blocks : The compound has been utilized in the synthesis of chiral building blocks for various biochemical compounds. For instance, it was involved in the transformation of D-xylose into a highly oxygenated cyclopentane dicarboxylate, which is useful in creating enantiomerically pure compounds (Tadano et al., 1987).

  • Designer Substrate in Heterocyclic Scaffolds : It has served as a designer substrate in the syntheses of significant heterocyclic scaffolds. These scaffolds are essential in creating various organic compounds with potential pharmaceutical applications (Pandey et al., 2012).

  • Building Block in Anti-Tumor and Anti-Obesity Agents : The compound has been used in the synthesis of key chiral building blocks for anti-tumor and anti-obesity agents, highlighting its role in medicinal chemistry (Tripathi & Kumar, 2012).

  • Inhibitors of HIV : This compound has been involved in the synthesis of enantiomerically pure bis(hydroxymethyl)-branched cyclohexenyl and cyclohexyl purines, which were evaluated for activity against human immunodeficiency virus (HIV), although they were found to be inactive (Rosenquist Å et al., 1996).

  • Influenza Virus Inhibitor : A derivative of the compound has been identified as a potent influenza virus inhibitor, indicating its potential in antiviral therapies (Vedula et al., 2010).

  • Anticancer Nucleosides Intermediate : Its use in the synthesis of an important anticancer nucleosides intermediate, which was characterized by X-ray diffraction, shows its relevance in cancer research (Liu et al., 2014).

properties

IUPAC Name

[(2R,3S,4S)-4,5-diacetyloxy-3-fluorooxolan-2-yl]methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FO7/c1-9(18)22-14-13(17)12(24-16(14)23-10(2)19)8-21-15(20)11-6-4-3-5-7-11/h3-7,12-14,16H,8H2,1-2H3/t12-,13+,14-,16?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMEMYKBTQDHFEB-MHRDGSLOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC1OC(=O)C)COC(=O)C2=CC=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@H]([C@H](OC1OC(=O)C)COC(=O)C2=CC=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4S,5R)-5-((Benzoyloxy)methyl)-4-fluorotetrahydrofuran-2,3-diyl diacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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